molecular formula C18H19FN8O B2915560 4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-fluorobenzyl)piperazine-1-carboxamide CAS No. 1795211-43-6

4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-fluorobenzyl)piperazine-1-carboxamide

Cat. No.: B2915560
CAS No.: 1795211-43-6
M. Wt: 382.403
InChI Key: JQCAKVCEZIIXNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-(1H-1,2,4-Triazol-1-yl)pyrimidin-4-yl)-N-(4-fluorobenzyl)piperazine-1-carboxamide ( 1795211-43-6) is a synthetically complex heterocyclic compound with a molecular formula of C18H19FN8O and a molecular weight of 382.4 g/mol . Its structure is built on a pyrimidine core, which is strategically substituted with a 1,2,4-triazole moiety and a piperazine carboxamide group, the latter being further functionalized with a 4-fluorobenzyl group . This specific architecture is designed to confer selective interactions with biological targets, making it a promising scaffold in pharmaceutical research, particularly in the development of kinase inhibitors or antimicrobial agents . The compound's research value is derived from the synergistic effects of its components. The 1,2,4-triazole ring is a well-known pharmacophore in medicinal chemistry, featured in numerous compounds with broad biological activities, including potent antibacterial and antifungal effects . The piperazine moiety contributes significantly to the molecule's conformational flexibility and can improve aqueous solubility, which is a critical parameter in drug discovery . Furthermore, the 4-fluorobenzyl group is a common structural element that enhances lipophilicity, thereby potentially improving cell membrane permeability . This balanced profile of stability, diverse binding capabilities, and favorable physicochemical properties suggests significant utility in the design of targeted therapies . Researchers can leverage this compound in hit-to-lead optimization campaigns, mechanism of action studies, and as a key intermediate in synthesizing more complex molecular entities. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN8O/c19-15-3-1-14(2-4-15)10-21-18(28)26-7-5-25(6-8-26)16-9-17(23-12-22-16)27-13-20-11-24-27/h1-4,9,11-13H,5-8,10H2,(H,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQCAKVCEZIIXNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-fluorobenzyl)piperazine-1-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

The compound features a pyrimidine core substituted with a triazole moiety and a piperazine linker . This unique structure may enhance its bioactivity and selectivity compared to other compounds in its class.

The biological activity of this compound can be attributed to several mechanisms:

  • Anticancer Activity :
    • The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through the downregulation of oncogenes.
    • It has shown effectiveness against various cancer cell lines, demonstrating potential as an anticancer agent.
  • Antiviral Activity :
    • The compound inhibits viral replication by targeting viral enzymes and disrupting viral RNA synthesis.
    • This mechanism highlights its potential use in treating viral infections.
  • Neuroprotective Effects :
    • The compound exhibits neuroprotective properties by reducing oxidative stress and inflammation, primarily through the inhibition of NF-κB and MAPK signaling pathways.

Biological Activity Data

Here is a summary table of the biological activities associated with similar compounds containing triazole and piperazine moieties:

Compound NameStructureBiological ActivityIC50/EC50 Values
4-(5-methyl-1H-1,2,4-triazol-3-yl)-6-[piperazinyl]pyrimidineStructureAntifungal45.69 μM
5-(4-chlorophenyl)-1H-1,2,4-triazoleStructureAntimicrobial3.0 nM
3-(piperazinyl)-5-(triazolyl)thiadiazolesStructureAnticancer5.5 nM

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds similar to This compound :

  • Anticancer Studies :
    • A study demonstrated that derivatives of triazole-pyrimidine compounds effectively inhibited the growth of specific cancer cell lines with varying IC50 values ranging from 3.0 to 5.5 nM against different types of cancer .
  • Antiviral Properties :
    • Research indicated that similar triazole compounds exhibited significant antiviral activity against Hepatitis C virus (HCV), with EC50 values in the low nanomolar range (e.g., 0.026 nM) .
  • Neuroprotective Studies :
    • Investigations into the neuroprotective effects revealed that these compounds could significantly reduce markers of oxidative stress in neuronal cells, suggesting their potential for treating neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

Pyrimidine vs. Quinazoline Derivatives
  • : A1–A6 compounds feature a quinazolin-4-one core instead of pyrimidine. For example, A3 (N-(4-fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide) has a melting point of 196.5–197.8 °C and 57.3% yield. The quinazoline ring introduces additional hydrogen-bonding sites but reduces metabolic stability compared to pyrimidine-triazole systems .
  • Its molecular weight (391.4 g/mol) and trifluoromethyl group enhance bioavailability .
Triazole Positioning
  • : N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(1H-1,2,4-triazol-1-yl)acetamide positions the triazole on an acetamide side chain rather than directly on pyrimidine. This reduces steric hindrance but may weaken target affinity compared to the direct pyrimidine-triazole linkage in the target compound .

Piperazine Substituents

4-Fluorobenzyl vs. Other Aryl Groups
  • : [4-(4-Fluorobenzyl)piperazin-1-yl]methanone derivatives share the 4-fluorobenzyl fragment but lack the pyrimidine-triazole moiety. Their synthesis via benzoyl chloride acylation (yields unspecified) suggests comparable reactivity for carboxamide formation .
  • : 4-(6-cyclopropylpyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide replaces 4-fluorobenzyl with thiophen-2-ylmethyl, reducing lipophilicity (logP estimated ~2.1 vs. ~2.8 for the target compound) and altering metabolism via cytochrome P450 interactions .
Antifungal Potential
  • : Fluconazole derivatives with piperazine-triazole side chains exhibit 4-fold higher activity against Candida albicans than fluconazole. The target compound’s triazole-pyrimidine system may similarly enhance antifungal efficacy by inhibiting lanosterol 14α-demethylase .
  • : A related compound, (1H-1,2,4-triazol-1-yl)acetyl)-4-(4-fluorobenzyl)-N-(4-(4-fluorophenoxy)phenyl)pyrrolidine-2-carboxamide, was analyzed via HPLC-HRMS, highlighting the importance of fluorinated aryl groups in pharmacokinetic optimization .
Kinase Inhibition
  • : 3-Morpholino-5-(2-(4-(3-(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)phenylamino)pyrimidin-4-yl)benzonitrile (MW 502.38 g/mol) demonstrates pyrimidine-triazole systems in kinase inhibitors, with a morpholino group enhancing solubility. The target compound’s 4-fluorobenzyl group may similarly improve membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.